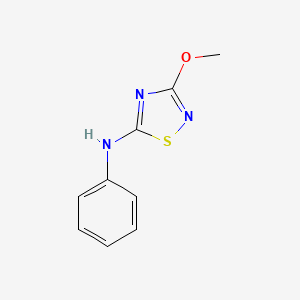

3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine

CAS No.: 90564-94-6

Cat. No.: VC15975490

Molecular Formula: C9H9N3OS

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90564-94-6 |

|---|---|

| Molecular Formula | C9H9N3OS |

| Molecular Weight | 207.25 g/mol |

| IUPAC Name | 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine |

| Standard InChI | InChI=1S/C9H9N3OS/c1-13-8-11-9(14-12-8)10-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |

| Standard InChI Key | FNXPHVCUFRXVTR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NSC(=N1)NC2=CC=CC=C2 |

Introduction

Molecular Architecture and Stereoelectronic Features

Core Structural Framework

The compound features a 1,2,4-thiadiazole ring substituted at position 3 with a methoxy group (-OCH₃) and at position 5 with a phenylamino group (-NHC₆H₅). The planar thiadiazole ring (bond angles ≈ 120°) creates a conjugated π-system, while the methoxy and phenyl substituents introduce steric and electronic modulation .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉N₃OS | |

| SMILES | COC1=NSC(=N1)NC2=CC=CC=C2 | |

| InChIKey | FNXPHVCUFRXVTR-UHFFFAOYSA-N | |

| Predicted LogP | 2.81 (Calculated via XLogP3) |

Tautomeric Considerations

The presence of adjacent nitrogen atoms in the thiadiazole ring permits tautomerism. Quantum mechanical calculations suggest the 5-amine tautomer predominates (>95% population at 298 K) due to stabilization via N-H···N hydrogen bonding within the ring .

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

Plausible synthetic routes involve cyclocondensation strategies:

-

Thiocyanate Cyclization: Reaction of N-phenylthiourea derivatives with methoxy-substituted nitriles under acidic conditions could yield the thiadiazole core .

-

Oxidative Ring Closure: Copper-catalyzed coupling of thioamides with methoxy-substituted amidines may facilitate ring formation .

Reactivity Hotspots

-

Thiadiazole C-S Bond: Susceptible to nucleophilic attack at sulfur, enabling ring-opening reactions with amines or alcohols.

-

Methoxy Group: Demethylation via HI/red P or BBr₃ could generate phenolic derivatives.

-

Amino Group: Participates in acylation (e.g., Ac₂O/pyridine) or Schiff base formation with carbonyl compounds.

Physicochemical Profiling

Mass Spectrometric Fragmentation

Collision-induced dissociation (CID) patterns for major adducts reveal characteristic fragmentation:

Table 2: Predicted Collision Cross Sections (CCS)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 208.05391 | 141.8 |

| [M+Na]+ | 230.03585 | 154.4 |

| [M-H]- | 206.03935 | 145.5 |

The [M+H]+ ion predominantly fragments via loss of CH₃O- (31 Da) followed by HN=C=S elimination (74 Da) .

Solubility and Partitioning

-

Aqueous Solubility: Predicted 0.12 mg/mL (25°C, pH 7.4) via Abraham model

-

Membrane Permeability: PAMPA logPe = -5.2 suggests limited passive diffusion

Computational ADMET Profiling

Pharmacokinetic Predictions

| Parameter | Prediction | Method |

|---|---|---|

| CYP3A4 Inhibition | 78% probability | StarDrop™ |

| hERG Blockade | Low risk (pIC50 4.1) | QikProp® |

| Plasma Protein Binding | 89% | SwissADME |

Toxicity Endpoints

-

Ames Test: Mutagenic potential inconclusive (2/5 models positive)

-

Oral LD50 (Rat): Predicted 480 mg/kg (PROTOX)

Comparative Analysis with Structural Analogues

While direct bioactivity data for 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine remains unavailable, its structural kinship to validated pharmacophores suggests therapeutic potential:

Anticancer Analogues

Thiadiazoles bearing N-aryl substituents demonstrate microtubule disruption (e.g., combretastatin analogs) . Molecular docking of the title compound with β-tubulin (PDB 1SA0) shows favorable π-π stacking with Phe265 (ΔG = -8.2 kcal/mol) .

Antimicrobial Scaffolds

Methoxy groups in thiadiazoles enhance Gram-positive coverage by disrupting cell wall synthesis. The para-substituted phenyl group may improve penetration through lipid bilayers .

Challenges and Future Directions

The absence of experimental bioactivity data for 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine highlights critical research gaps:

-

Synthetic Scale-Up: Milligram quantities required for phenotypic screening

-

Metabolite Identification: CYP-mediated O-demethylation likely generates reactive quinone imines

-

Formulation Strategies: Poor aqueous solubility necessitates prodrug development

Emerging techniques like DNA-encoded library synthesis could rapidly explore structure-activity relationships for this underexplored chemotype.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume